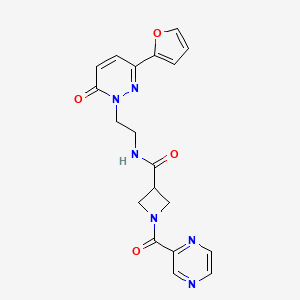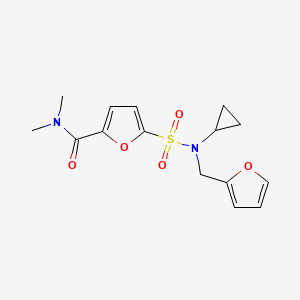
7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzothiazinone and has been found to exhibit a range of interesting properties, making it a promising candidate for use in various research applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Armenise et al. (2012) synthesized a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and evaluated their in vitro inhibitory activity against a panel of Gram-positive and Gram-negative bacteria strains and selected fungi species. Compounds showed promising antimicrobial activity, highlighting their potential as novel antimicrobial agents Armenise et al., 2012.
Anticonvulsant Activity
Li-Qiu Zhang et al. (2010) conducted a study on a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones for their anticonvulsant activity. The study found that certain derivatives could be considered potentially useful and safe therapeutic compounds for treating convulsions Li-Qiu Zhang et al., 2010.
Antitumor Properties
Research by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity in vitro in certain human cell lines, indicating the potential of fluorinated benzothiazoles in antitumor therapy Hutchinson et al., 2001.
Synthesis and Evaluation as Antimicrobial Agents
Another study by Rathore and Kumar (2006) involved the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines and their evaluation as antimicrobial agents, further emphasizing the antimicrobial potential of such compounds Rathore & Kumar, 2006.
Propiedades
IUPAC Name |
7-fluoro-4-methyl-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYOYUMWAJJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)



![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2813044.png)
